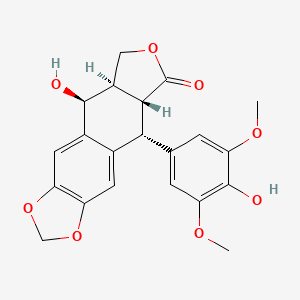

4'-Demethylepipodophyllotoxin

Vue d'ensemble

Description

La 4’-Démethylepipodophyllotoxine est un lignane aryltétraline dérivé de la podophyllotoxine. Elle est connue pour son activité anticancéreuse accrue par rapport à son composé parent. elle n’a pas réussi à progresser dans les essais cliniques humains en raison d’effets secondaires toxiques gastro-intestinaux inacceptables et d’une faible solubilité . Malgré ces défis, elle reste une matière première précieuse pour la semi-synthèse de médicaments anticancéreux, en particulier en raison de sa similitude structurale avec l’étoposide, un médicament anticancéreux largement prescrit .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 4’-Démethylepipodophyllotoxine implique l’activation du groupe hydroxyle en position C4. Ceci est généralement réalisé en dissolvant le composé dans du chlorure de méthylène, suivi de l’ajout de triéthylamine et de chlorure de p-toluènesulfonyle. La réaction est réalisée dans des conditions contrôlées, avec un régime d’agitation compris entre 50 et 800 tr/min et une plage de température comprise entre -20°C et 50°C pendant 1 à 8 heures .

Méthodes de production industrielle : La production industrielle utilise souvent des procédés de biotransformation. Par exemple, Bacillus fusiformis CICC 20463 peut convertir la 4’-Démethylepipodophyllotoxine en acide 4’-Démethylepipodophyllique dans des conditions optimisées. Ce processus implique l’utilisation d’extrait de levure, de peptone, de saccharose et de NaCl, avec des concentrations spécifiques de substrat et un contrôle du pH pour améliorer la production .

Analyse Des Réactions Chimiques

La 4’-Démethylepipodophyllotoxine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour produire de la 4’-Démethylpodophyllotoxone.

Substitution : Introduction de tétraméthylpyrazine en position C4 par transamination.

Hydrolyse : Hydrolyse de la 4’-Démethylisopicropodophyllone pour produire du 3α-hydroxyméthyl-(6,7)-dioxol-4-one-naphtalène.

Les réactifs couramment utilisés dans ces réactions comprennent la triéthylamine, le chlorure de p-toluènesulfonyle et la tétraméthylpyrazine. Les principaux produits formés à partir de ces réactions sont des dérivés à bioactivité et solubilité accrues .

4. Applications de la recherche scientifique

La 4’-Démethylepipodophyllotoxine a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Synthesis and Derivatives

DMEP serves as a key synthetic intermediate in the production of several anticancer drugs, including etoposide and teniposide. The synthesis of DMEP typically involves demethylation of podophyllotoxin using various reagents under controlled conditions. For instance, a method described in a patent involves treating podophyllotoxin with methanesulfonic acid and dimethyl sulfide at temperatures ranging from -20°C to +40°C, yielding high purity DMEP .

Table 1: Synthesis Methods for DMEP

| Method Description | Reagents Used | Temperature Range | Yield |

|---|---|---|---|

| Demethylation of podophyllotoxin | Methanesulfonic acid, Dimethyl sulfide | -20°C to +40°C | Up to 98% |

Anticancer Activity

DMEP and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain DMEP derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HL60, P388, A549, and BEL7402. In comparative studies, some derivatives demonstrated superior activity compared to established chemotherapeutics like etoposide .

Table 2: Cytotoxic Activity of DMEP Derivatives

| Compound | HL-60 IC50 (µM) | P388 IC50 (µM) | A549 IC50 (µM) | BEL7402 IC50 (µM) |

|---|---|---|---|---|

| DMEP | 3.57 | 0.388 | 3.56 | 4.35 |

| Derivative 1 | 0.981 | 0.0473 | 0.036 | 0.569 |

| Derivative 2 | 1.37 | 0.0102 | 0.522 | 1.34 |

Innovative Applications in Drug Development

Recent studies have focused on synthesizing novel glycosylated derivatives of DMEP to enhance its anticancer efficacy and reduce toxicity. For example, a divergent synthesis approach has been employed to create trideoxyhexopyranosides that show promising results against various cancer cell lines through MTT assays .

Table 3: Novel Derivatives and Their Efficacy

| Derivative Type | Cancer Cell Lines Tested | Notable Findings |

|---|---|---|

| Trideoxyhexopyranosides | A549, HepG2, HeLa | Significant growth inhibition observed |

| C4 Variants | KBvin cells | Potent topoisomerase II inhibition |

Case Studies and Clinical Insights

Several case studies highlight the effectiveness of DMEP in preclinical models:

- In one study, DMEP was evaluated for its potential as a chemotherapeutic agent in a two-stage skin carcinogenesis model, demonstrating significant chemopreventive effects .

- Another investigation into the hepatoprotective properties of extracts from Podophyllum hexandrum, which contains DMEP, indicated that these extracts can mitigate liver damage induced by toxins .

Mécanisme D'action

La 4’-Démethylepipodophyllotoxine exerce ses effets principalement en inhibant la topoisomérase II, une enzyme cruciale pour la réplication de l’ADN et la division cellulaire. Le composé forme un complexe avec la topoisomérase II et l’ADN, induisant des cassures dans l’ADN double brin et empêchant la réparation. Cette accumulation de cassures de l’ADN conduit à la mort cellulaire, en particulier dans les phases G2 et S du cycle cellulaire .

Comparaison Avec Des Composés Similaires

La 4’-Démethylepipodophyllotoxine est structurellement similaire à d’autres dérivés de la podophyllotoxine, tels que l’étoposide et le téniposide. elle est unique en raison de ses modifications spécifiques en position C4, qui améliorent son activité anticancéreuse et sa solubilité . Des composés similaires comprennent :

Etoposide : Un médicament anticancéreux largement utilisé qui cible également la topoisomérase II.

Teniposide : Un autre dérivé de la podophyllotoxine avec des mécanismes d’action similaires.

4β-sulfur-substituée 4’-Démethylepipodophyllotoxine : Un dérivé à activité antitumorale supérieure.

Activité Biologique

4'-Demethylepipodophyllotoxin (DMEP) is a naturally occurring lignan derived from the plant Podophyllum peltatum, known for its significant biological activities, particularly in the realm of oncology. This compound has been extensively studied for its cytotoxic properties against various cancer cell lines, making it a focus of interest in cancer research and drug development.

DMEP primarily exerts its biological effects through the inhibition of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. By binding to the enzyme, DMEP prevents the normal re-ligation of DNA strands, leading to increased DNA damage and ultimately triggering apoptosis in cancer cells . Additionally, DMEP acts as an antimitotic agent by binding to monomeric tubulin, inhibiting microtubule polymerization and disrupting normal mitotic processes .

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of DMEP to enhance its anticancer efficacy and reduce side effects. Notable studies have reported the synthesis of several 4β-substituted DMEP derivatives that exhibit improved cytotoxic activity compared to standard chemotherapeutics like etoposide and 5-fluorouracil .

Table 1: Cytotoxic Activity of DMEP Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| DMEP | HL-60 | 0.04 | More potent than VP-16 |

| DMEP | A-549 | <0.01 | More potent than 5-FU |

| 4β-N-substituted derivative | A-549 | 0.01 | Comparable to etoposide |

Research Findings

- Cytotoxic Activity : In vitro studies have demonstrated that certain derivatives of DMEP possess significantly higher cytotoxicity against various tumor cell lines, including HL-60 (human promyelocytic leukemia) and A-549 (human lung carcinoma) cells. For instance, a derivative synthesized with phenylalanine exhibited an IC50 value of 0.04 µM against HL-60 cells, indicating superior potency compared to established drugs like etoposide .

- Structure-Activity Relationship (SAR) : The effectiveness of DMEP derivatives is closely related to their structural modifications. The presence of hydrophobic substituents on the α-carbon of amino acids enhances anticancer activity, highlighting the importance of molecular structure in drug design .

- In Vivo Studies : Preliminary in vivo investigations have shown that specific DMEP derivatives can significantly inhibit tumor growth in animal models, such as P388 leukemia and orthotopically grafted human A549 lung carcinoma models. These findings suggest that DMEP derivatives could serve as promising leads for new anticancer therapies .

Case Studies

A notable study synthesized a series of novel DMEP derivatives that were evaluated for their anticancer activity against multiple cell lines. The results indicated that some derivatives were not only more potent than etoposide but also exhibited favorable pharmacological profiles with reduced toxicity .

Another research effort focused on the therapeutic potential of DMEP in diabetic retinopathy models, where it demonstrated anti-inflammatory properties and improved retinal morphology by modulating pathways related to oxidative stress and inflammation .

Propriétés

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-JHQYFNNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048742 | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6559-91-7 | |

| Record name | (-)-4′-Demethylepipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While DMEP primarily disrupts microtubule assembly, its glycosylated derivatives like etoposide and teniposide primarily target topoisomerase II, an enzyme crucial for DNA replication and repair. They do so by stabilizing the topoisomerase II-DNA complex, leading to the accumulation of DNA strand breaks and ultimately cell death. [, , , , , , , , ]

A: Inhibition of topoisomerase II by DMEP derivatives like etoposide and teniposide leads to the accumulation of DNA double-strand breaks. These breaks are lethal to the cell, ultimately leading to cell death. [, , ]

A: Yes, some studies used techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), high-resolution electrospray ionization multistage tandem mass spectrometry (MS), and UV spectroscopy to characterize DMEP and its derivatives. [, , , , ]

A: The configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are critical for DMEP's microtubule-inhibitory activity. [] Larger substituents at position 12 generally decrease inhibitory activity. []

A: Studies using alkaline elution techniques show a strong correlation between the effective dose range of DMEP derivatives in cytotoxicity assays and their ability to induce DNA strand breaks, supporting the hypothesis that DNA damage is responsible for their cytotoxic effects. [, , ]

A: Research has shown that DMEP and its derivatives exhibit in vitro activity against various cancer cell lines, including Chinese hamster ovary (CHO) cells, mouse leukemia L1210 cells, human leukemic lymphoblasts (CCRF-CEM), human lung adenocarcinoma cells (A549), and others. [, , , , , , , , , , , , , , , , ]

A: Mouse models bearing Ehrlich carcinoma, P388 leukemia, sarcoma 180, and human A549 lung carcinoma xenografts have been used to assess the in vivo antitumor efficacy of DMEP derivatives. [, , , , , , ]

A: Yes, one mechanism of resistance observed in a Chinese hamster ovary cell line involves a reduced cellular topoisomerase II activity. This reduction is linked to a decreased level of topoisomerase II protein and mRNA. []

A: Studies on podophyllotoxin-resistant CHO cells (PodR mutants) have shown varying degrees of cross-resistance to other microtubule inhibitors, suggesting multiple mechanisms of resistance exist. [] Notably, these resistant cells did not exhibit cross-resistance to etoposide and teniposide, indicating these compounds act through a different mechanism than podophyllotoxin. []

A: In mice, acute toxicity from DMEP manifests within 10 days and includes a depressed hematocrit and elevated plasma levels of glutamate-pyruvate transaminase, glutamate-oxaloacetate transaminase, lactic dehydrogenase, amylase, lipase, and uric acid. []

A: Chronic DMEP toxicity in mice is characterized by progressive decreases in plasma glucose, cholesterol, albumin, and total protein. [] A terminal phase, marked by increased liver enzyme levels and blood urea nitrogen, suggests irreversible hepatotoxicity as a contributing factor to death. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.